Methyl 3,5-diaminopyrazine-2-carboxylate

Medicinal Chemistry Diuretics Sodium Channel Blockers

Methyl 3,5-diaminopyrazine-2-carboxylate (CAS 1458-19-1) is a heterocyclic building block featuring a pyrazine core substituted with amino groups at the 3- and 5-positions and a methyl carboxylate ester at the 2-position. It is a key intermediate in the synthesis of the potassium-sparing diuretic amiloride (N-amidino-3,5-diamino-6-chloropyrazinecarboxamide) and its analogs.

Molecular Formula C6H8N4O2
Molecular Weight 168.15 g/mol
CAS No. 1458-19-1
Cat. No. B075108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-diaminopyrazine-2-carboxylate
CAS1458-19-1
SynonymsMETHYL 3,5-DIAMINOPYRAZINE-2-CARBOXYLATE
Molecular FormulaC6H8N4O2
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C(N=C1N)N
InChIInChI=1S/C6H8N4O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3,(H4,7,8,10)
InChIKeyLMGVITOFKPGSPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,5-diaminopyrazine-2-carboxylate (CAS 1458-19-1): Technical Specifications and Core Characteristics for R&D Procurement


Methyl 3,5-diaminopyrazine-2-carboxylate (CAS 1458-19-1) is a heterocyclic building block featuring a pyrazine core substituted with amino groups at the 3- and 5-positions and a methyl carboxylate ester at the 2-position [1]. It is a key intermediate in the synthesis of the potassium-sparing diuretic amiloride (N-amidino-3,5-diamino-6-chloropyrazinecarboxamide) and its analogs . With a molecular weight of 168.15 g/mol, a melting point of 252-254 °C, and a computed LogP of -0.2, this compound serves as a versatile precursor for medicinal chemistry programs targeting sodium transport, enzyme inhibition, and nucleic acid recognition .

Why Methyl 3,5-diaminopyrazine-2-carboxylate Cannot Be Casually Substituted with Alternative Pyrazine Building Blocks


Attempting to replace methyl 3,5-diaminopyrazine-2-carboxylate with seemingly similar pyrazine derivatives—such as the free carboxylic acid (3,5-diaminopyrazine-2-carboxylic acid, CAS 39939-29-2), 6-substituted analogs, or alternative esters—introduces significant and often quantifiable liabilities in downstream synthesis and application performance. The methyl ester moiety directly impacts solubility in organic media, a critical parameter for reaction efficiency, while the absence of a 6-substituent defines the compound's unique reactivity profile as a precursor to 6-chloro intermediates. Furthermore, in biosensor applications, the precise hydrogen-bonding architecture of the 3,5-diaminopyrazine scaffold is exquisitely tuned for nucleobase recognition; even minor structural deviations can ablate the high selectivity for thymine over other bases, rendering the sensor non-functional [1].

Quantitative Performance Benchmarks for Methyl 3,5-diaminopyrazine-2-carboxylate Against Structural Analogs


Established Synthetic Intermediacy for Amiloride-Class Therapeutics

Methyl 3,5-diaminopyrazine-2-carboxylate is a direct, documented intermediate in the synthesis of amiloride and its derivatives. The synthetic route involves functionalization at the 6-position, a transformation enabled by the intact 3,5-diaminopyrazine-2-carboxylate core. This specific role contrasts with the free carboxylic acid analog, which is less commonly employed in the same direct 6-chlorination pathways due to different reactivity profiles [1].

Medicinal Chemistry Diuretics Sodium Channel Blockers

Enhanced Solubility in Organic Solvents vs. Free Carboxylic Acid Analogs

The methyl ester derivative exhibits improved solubility in organic solvents compared to the corresponding carboxylic acid. This property is critical for synthetic transformations performed in organic media, facilitating higher yields and easier purification. The free carboxylic acid (CAS 39939-29-2) is reported to have different solubility characteristics, making the methyl ester the preferred form for many synthetic sequences .

Medicinal Chemistry Process Chemistry Formulation

High Selectivity for Thymine in Abasic Site-Containing DNA Duplexes for SNP Detection

A surface plasmon resonance (SPR) sensor based on an immobilized 3,5-diaminopyrazine derivative demonstrates high selectivity for thymine over other nucleobases (guanine, cytosine, adenine) opposite an abasic (AP) site in DNA duplexes. In contrast, a sensor immobilized with a flavin derivative failed to produce any useful response under identical conditions. The 3,5-diaminopyrazine sensor enabled detection of 10 nM target DNA, with a linear SPR signal response for thymine across a concentration range of 10 nM to 100 nM [1].

Biosensors SNP Genotyping Surface Plasmon Resonance (SPR)

Defined Physicochemical Profile for Computational and Experimental Design

The compound possesses a well-defined set of calculated physicochemical properties that facilitate its use in computational modeling and experimental design. These include a molecular weight of 168.15 g/mol, a melting point of 252-254 °C, a predicted boiling point of 449.5 °C, a topological polar surface area (TPSA) of 104 Ų, a computed LogP (XLogP3) of -0.2, and a predicted pKa of 1.27 [1]. In contrast, the free carboxylic acid analog (CAS 39939-29-2) has a lower molecular weight (154.13 g/mol) and lacks the ester moiety, which influences its hydrogen-bonding capacity and lipophilicity.

Cheminformatics Drug Design Property Prediction

High-Value Research and Industrial Applications for Methyl 3,5-diaminopyrazine-2-carboxylate


Synthesis of Amiloride and 6-Substituted Pyrazinecarboxamide Diuretics

Procure methyl 3,5-diaminopyrazine-2-carboxylate as the starting material for a validated synthetic route to amiloride and its 6-substituted analogs. The compound serves as the core scaffold, enabling 6-chlorination followed by amidination. This route is documented in patents and is essential for medicinal chemistry programs exploring sodium channel blockers [1].

Development of SPR-Based SNP Genotyping Biosensors

Use derivatives of methyl 3,5-diaminopyrazine-2-carboxylate for the fabrication of surface plasmon resonance (SPR) sensors capable of detecting single-nucleotide polymorphisms (SNPs) with high selectivity for thymine. The 3,5-diaminopyrazine scaffold, when immobilized, provides a sensitive and tunable recognition element for DNA-based diagnostics, as demonstrated in peer-reviewed studies [2].

Medicinal Chemistry Building Block for Diverse Heterocyclic Libraries

Employ methyl 3,5-diaminopyrazine-2-carboxylate as a versatile building block for the synthesis of diverse heterocyclic compound libraries. Its defined physicochemical properties (LogP, TPSA) and synthetic handle (methyl ester) make it suitable for high-throughput parallel synthesis and structure-activity relationship (SAR) studies targeting a range of biological pathways [3].

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